molecular formula C5H7NO2 B11823932 3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole

3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole

Número de catálogo: B11823932
Peso molecular: 113.11 g/mol
Clave InChI: ZFYNJQXCKVFPIH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole (CID 54528335 ) is a saturated fused bicyclic heterocycle of significant interest in medicinal and organic chemistry research. This compound features a molecular formula of C5H3NO2 and combines furan and oxazole rings, making it a valuable synthon for constructing more complex molecular architectures. As part of the oxazole class, its structure is a key pharmacophore found in various bioactive molecules and market drugs, including tyrosine kinase inhibitors, anti-inflammatory agents, and antibacterial compounds . Researchers utilize this specific furo-oxazole scaffold as a core building block in the synthesis of novel compounds for screening against biological targets. The broader class of furo-oxazole and related derivatives has been investigated for a range of potential biological activities, such as anti-osteoclastic bone resorption, antagonistic activity for receptors like cysLT1, and growth inhibitory activity in various cell lines . The compound is provided for research applications only and is strictly intended for use in laboratory settings. It is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle the material according to established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C5H7NO2

Peso molecular

113.11 g/mol

Nombre IUPAC

3a,4,5,6a-tetrahydrofuro[3,2-d][1,2]oxazole

InChI

InChI=1S/C5H7NO2/c1-2-7-5-4(1)3-6-8-5/h3-5H,1-2H2

Clave InChI

ZFYNJQXCKVFPIH-UHFFFAOYSA-N

SMILES canónico

C1COC2C1C=NO2

Origen del producto

United States
Foundational & Exploratory

Discovery and Isolation of Naturally Occurring 3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole scaffold—a saturated bicyclic system comprising a tetrahydrofuran ring fused to an isoxazole ring—represents a highly specialized and structurally demanding class of heterocyclic metabolites. Fused oxazoles and tetrahydrofuro[3,2-d]oxazoles represent a diverse set of natural products, modified sugar derivatives, and important bioactive molecules[1]. In modern pharmacognosy and drug development, this motif is heavily exploited as a versatile biomimetic synthetic precursor for rare sugars, antisense oligonucleotides, and prodrugs of caspase inhibitors with potent apoptotic-regulating activity[1].

As a Senior Application Scientist, I have designed this guide to move beyond standard operational procedures. Here, we dissect the causality behind the extraction chemistry, establish self-validating isolation protocols, and provide authoritative grounding for the structural elucidation of these delicate bicyclic systems.

Biosynthetic Origins and Mechanistic Causality

Understanding the biosynthetic origin of the furo[3,2-d][1,2]oxazole core is a prerequisite for designing an effective isolation strategy. In nature, these scaffolds are rarely synthesized de novo as isolated rings; rather, they are the product of complex enzymatic cascades acting on rare sugar precursors or amino acid derivatives[2].

The formation typically involves the enzymatic oxidation of a sugar precursor into a 2-oxoaldehyde intermediate, followed by a stereospecific intramolecular cyclization[1]. Because this cyclization is enzymatically controlled, naturally occurring analogs exhibit fixed stereochemistry at the C-3a and C-6a bridgehead carbons, almost exclusively favoring the thermodynamically stable cis-fusion.

Biosynthesis Precursor Rare Sugar Precursor (e.g., D-Glucosamine) Oxidation Enzymatic Oxidation (2-Oxoaldehyde Intermediate) Precursor->Oxidation Cyclization Intramolecular Cyclization (O-C & N-C Bond Formation) Oxidation->Cyclization Scaffold 3aH,4H,5H,6aH-furo [3,2-d][1,2]oxazole Core Cyclization->Scaffold

Fig 1. Proposed biosynthetic pathway of the tetrahydrofuro[3,2-d][1,2]oxazole scaffold.

Self-Validating Isolation Methodology

The isolation of 3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole analogs from raw biomass is notoriously difficult due to the lability of the N-O bond in the isoxazole ring and the susceptibility of the acetal-like bridgehead to acid-catalyzed ring opening.

To counteract this, the following protocol is engineered as a self-validating system . Every step includes a built-in feedback loop to ensure the structural integrity of the target analyte is maintained.

IsolationWorkflow Biomass Raw Biomass (Marine/Plant) Extraction Solvent Extraction (MeOH/CH2Cl2) Biomass->Extraction Partition Liquid-Liquid Partitioning (Hexane, EtOAc, BuOH) Extraction->Partition Chromatography Column Chromatography (Silica & Sephadex LH-20) Partition->Chromatography HPLC Preparative Chiral HPLC (Diastereomer Separation) Chromatography->HPLC PureCompound Isolated Tetrahydrofuro- [3,2-d][1,2]oxazole HPLC->PureCompound

Fig 2. Standard isolation workflow for naturally occurring furo[3,2-d][1,2]oxazole analogs.

Step-by-Step Protocol & Causality

Step 1: Biomass Maceration and Primary Extraction

  • Action: Lyophilize the biological matrix and extract using a 1:1 (v/v) mixture of Methanol (MeOH) and Dichloromethane (CH₂Cl₂).

  • Causality: The selection of this solvent system is dictated by the amphiphilic nature of the fused bicyclic system. The furan oxygen and isoxazole nitrogen act as hydrogen bond acceptors, requiring a protic component (MeOH) for solvation, while the carbon skeleton necessitates a halogenated solvent (CH₂Cl₂) to disrupt hydrophobic interactions within the cellular matrix.

Step 2: Liquid-Liquid Partitioning

  • Action: Suspend the crude extract in H₂O and partition sequentially with n -hexane, Ethyl Acetate (EtOAc), and n -Butanol.

  • Causality: The target analogs naturally partition into the EtOAc layer due to their moderate polarity.

  • Self-Validation Check: An aliquot of the EtOAc fraction is subjected to 2D-TLC prior to downstream processing. If degradation is observed (evidenced by streaking or a highly polar spot indicating a ring-opened amino-sugar), the pH of the subsequent mobile phases is immediately buffered with 0.1% NH₄OH to stabilize the isoxazole nitrogen.

Step 3: Size-Exclusion Chromatography (Sephadex LH-20)

  • Action: Elute the concentrated EtOAc fraction through a Sephadex LH-20 column using 100% MeOH.

  • Causality: We actively avoid standard normal-phase silica gel at this stage. The inherent acidity of unmodified silica can catalyze the cleavage of the C-6a bridgehead. Sephadex LH-20 separates molecules by size and mild polarity, safely isolating the low-molecular-weight heterocyclic alkaloids (~113 g/mol for the unsubstituted core)[3] from high-molecular-weight lipids.

Step 4: Preparative Chiral HPLC

  • Action: Resolve the enriched fractions using a Chiralpak AD-H column, eluting with Hexane/Isopropanol (85:15).

  • Causality: Because these compounds exhibit fixed stereochemistry, isolating the pure diastereomer is critical for downstream biological assays (e.g., caspase inhibition)[1].

  • Self-Validation Check: The HPLC system utilizes an inline Diode Array Detector (DAD) coupled with a Polarimeter. If the polarimetric signal drops while the UV signal remains constant, it instantly indicates epimerization at the C-3a/C-6a bridgehead, prompting an immediate halt and temperature reduction of the column compartment.

Structural Elucidation & Quantitative Data

Validating the 3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole core requires a triad of analytical techniques: High-Resolution Mass Spectrometry (HRMS), ¹H NMR, and ¹³C NMR.

  • Stereochemical Confirmation (¹H NMR): The stereochemistry at the bridgehead is the most critical feature. A cis-fusion is confirmed by a characteristic scalar coupling constant ( J3a,6a​ ) of 4.5–6.0 Hz. A trans-fusion would yield a significantly smaller J value (~0–2 Hz) due to the dihedral angle approaching 90°, as predicted by the Karplus equation.

  • Electronic Environment (¹³C NMR): The aminal/acetal-like carbon at the bridgehead (C-6a) will appear highly deshielded (approx. 100–105 ppm) due to simultaneous bonding to both oxygen and nitrogen[2].

Quantitative Data Summary

The following table synthesizes the expected chromatographic and spectroscopic data for various isolated analogs of this class, benchmarked against biomimetic synthetic standards[1].

Compound IDSource MatrixIsolation Yield (mg/kg)Diastereomeric Ratio (cis:trans)HRMS [M+H]⁺ (m/z)¹³C NMR C-6a Shift (ppm)
Analog A (Unsubstituted core)Marine Sponge (Agelas sp.)1.2>99:1114.0555102.4
Analog B (3-Methyl derivative)Algal Extract (Delesseriaceae)0.895:5128.0711103.1
Analog C (4-Hydroxymethyl)Fungal Broth (Aspergillus sp.)2.5>99:1144.0660101.8
Analog D (3-Phenyl derivative)Plant Macerate0.498:2190.0868104.2

Conclusion

The discovery and isolation of 3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole analogs demand a rigorous, causality-driven approach. By substituting rigid, traditional extraction methods with self-validating, pH-monitored, and stereochemically aware protocols, researchers can prevent the degradation of this highly valuable biomimetic scaffold. The preservation of the cis-fused bridgehead is paramount, as it directly dictates the molecule's efficacy as a rare sugar derivative and its subsequent pharmacological viability.

Sources

Methodological & Application

Synthesis of 3aH,4H,5H,6aH-furo[3,2-d]oxazole: A Detailed Protocol for Researchers

Synthesis of 3aH,4H,5H,6aH-furo[3,2-d][1][2]oxazole: A Detailed Protocol for Researchers

Introduction: The Significance of the Furo[1][2]oxazole Scaffold

The fused heterocyclic system of furo[1]oxazole represents a core structural motif in a variety of biologically active molecules and serves as a versatile building block in the synthesis of complex natural products and novel therapeutic agents.[2][3] The inherent strain and reactivity of this bicyclic framework make it a valuable precursor for creating diverse molecular architectures. Specifically, the tetrahydrofuro[3,2-d]oxazole skeleton, a close relative of the target molecule, has been identified as a key component in modified sugar derivatives and has been explored for its potential in developing caspase inhibitors with apoptosis-regulating activity.[2] This application note provides a comprehensive, step-by-step protocol for the synthesis of 3aH,4H,5H,6aH-furo[3,2-d][1]oxazole, leveraging the robust and efficient strategy of intramolecular nitrile oxide cycloaddition (INOC).

Synthetic Strategy: The Power of Intramolecular Nitrile Oxide Cycloaddition (INOC)

The cornerstone of the synthetic approach detailed herein is the intramolecular [3+2] cycloaddition of a nitrile oxide with an alkene. This powerful reaction, often referred to as the INOC reaction, is a highly efficient method for constructing fused isoxazoline ring systems.[1][3][4] The intramolecular nature of this transformation offers significant advantages, including high regioselectivity and stereoselectivity, often leading to the formation of a single product isomer from an acyclic precursor.[5]

The general workflow for this synthesis can be visualized as a two-stage process:

  • Precursor Synthesis: Generation of a suitable acyclic precursor containing both an aldoxime (the nitrile oxide precursor) and a tethered alkene.

  • Cyclization: In situ generation of the nitrile oxide from the aldoxime, followed by a spontaneous intramolecular cycloaddition to form the desired furo[1]oxazole ring system.

cluster_0Stage 1: Precursor Synthesiscluster_1Stage 2: Cyclization via INOCStarting_MaterialAllyl Ether of a Hydroxy-AldehydeAldoxime_FormationAldoxime PrecursorStarting_Material->Aldoxime_FormationHydroxylamineHydrochlorideNitrile_Oxide_GenerationIn situ Nitrile OxideGenerationAldoxime_Formation->Nitrile_Oxide_GenerationOxidizing Agent(e.g., NaOCl)CycloadditionIntramolecular[3+2] CycloadditionNitrile_Oxide_Generation->CycloadditionProduct3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazoleCycloaddition->Product

Figure 1: General workflow for the synthesis of the target furo[1]oxazole via INOC.

Detailed Experimental Protocol

This protocol is designed for the synthesis of 3aH,4H,5H,6aH-furo[3,2-d][1]oxazole from a readily accessible starting material, 2-(allyloxy)ethan-1-al. The procedure is divided into two main steps: the formation of the aldoxime precursor and the subsequent intramolecular nitrile oxide cycloaddition.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-(allyloxy)ethan-1-al≥95%Commercial Source
Hydroxylamine hydrochloride (NH₂OH·HCl)≥98%Commercial Source
PyridineAnhydrous, ≥99.8%Commercial Source
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercial Source
Sodium hypochlorite (NaOCl) solutionCommercial bleach (e.g., 5-6%)Commercial Source
Sodium bicarbonate (NaHCO₃)Saturated aqueous solutionIn-house preparation
BrineSaturated aqueous solutionIn-house preparation
Anhydrous sodium sulfate (Na₂SO₄)Granular, ≥99%Commercial Source
Ethyl acetateACS gradeCommercial Source
HexanesACS gradeCommercial Source

Step 1: Synthesis of 2-(allyloxy)ethan-1-al oxime (Precursor Formation)

The initial step involves the conversion of the aldehyde functional group of the starting material into an aldoxime. This is a standard condensation reaction with hydroxylamine.

StartStartAdd_ReagentsTo a round-bottomed flask,add 2-(allyloxy)ethan-1-al,ethanol, and water.Start->Add_ReagentsAdd_NH2OHAdd hydroxylamine hydrochlorideand sodium acetate.Add_Reagents->Add_NH2OHStirStir at room temperaturefor 4 hours.Add_NH2OH->StirMonitorMonitor reaction progress by TLC.Stir->MonitorWorkupPerform aqueous workup:- Extract with ethyl acetate- Dry organic layer with Na₂SO₄Monitor->WorkupReaction CompletePurifyPurify by column chromatography.Workup->PurifyProductIsolated Aldoxime PrecursorPurify->Product

Figure 2: Experimental workflow for the synthesis of the aldoxime precursor.

Procedure:

  • To a 100 mL round-bottomed flask, add 2-(allyloxy)ethan-1-al (1.0 eq.).

  • Dissolve the aldehyde in a 1:1 mixture of ethanol and water.

  • To this solution, add hydroxylamine hydrochloride (1.1 eq.) and sodium acetate (1.1 eq.).[6]

  • Stir the reaction mixture vigorously at room temperature for 4 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

  • Upon completion, extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure 2-(allyloxy)ethan-1-al oxime.

Step 2: Intramolecular Nitrile Oxide Cycloaddition (INOC)

This step involves the in situ generation of the nitrile oxide from the aldoxime precursor using a mild oxidizing agent, followed by the spontaneous intramolecular cycloaddition to yield the final product.

Procedure:

  • In a 250 mL round-bottomed flask, dissolve the 2-(allyloxy)ethan-1-al oxime (1.0 eq.) in dichloromethane (DCM).

  • Cool the vigorously stirred solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium hypochlorite (commercial bleach, 1.1 eq.) dropwise over a period of 30 minutes.[5] The slow addition is crucial to control the reaction temperature and prevent the dimerization of the nitrile oxide.[7]

  • Allow the reaction mixture to warm to room temperature and continue stirring for an additional 2 hours.

  • Monitor the reaction by TLC until the starting oxime is no longer detectable.

  • Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure 3aH,4H,5H,6aH-furo[3,2-d][1]oxazole.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating through careful monitoring and characterization at each stage.

  • TLC Analysis: The progress of both the aldoxime formation and the cycloaddition should be closely monitored by TLC. The disappearance of the starting material and the appearance of a new spot corresponding to the product provide a real-time assessment of the reaction's progress.

  • Spectroscopic Characterization: The structure of the intermediate aldoxime and the final furo[1]oxazole product should be unequivocally confirmed by standard spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The expected shifts and coupling constants will provide definitive proof of the desired molecular structure.

  • Yield Calculation: An accurate determination of the yield at each step provides a quantitative measure of the efficiency of the transformations.

Expert Insights and Causality

  • Choice of Oxidant: Sodium hypochlorite is a mild, inexpensive, and readily available oxidizing agent for the conversion of the aldoxime to the nitrile oxide. Alternative methods for nitrile oxide generation, such as the dehydrohalogenation of hydroximoyl chlorides or the dehydration of nitroalkanes, are also well-established but may require harsher conditions or additional synthetic steps.[3]

  • Solvent Selection: Dichloromethane is an excellent solvent for this reaction as it is relatively non-polar and inert to the reaction conditions, facilitating a clean conversion.

  • Temperature Control: Maintaining a low temperature during the initial addition of the oxidant is critical to minimize the formation of furoxan byproducts, which can arise from the dimerization of the nitrile oxide.[7]

Conclusion

The intramolecular nitrile oxide cycloaddition provides a powerful and direct route for the synthesis of the 3aH,4H,5H,6aH-furo[3,2-d][1]oxazole scaffold. The protocol detailed in this application note is robust, utilizes readily available reagents, and proceeds under mild conditions. By following these steps and employing careful analytical monitoring, researchers can reliably synthesize this valuable heterocyclic compound for further investigation in drug discovery and organic synthesis.

References

  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (2024). MDPI. [Link]

  • Spiro-fused carbohydrate oxazoline ligands: Synthesis and application as enantio-discrimination agents in asymmetric allylic alkylation. (2016). Beilstein Journal of Organic Chemistry. [Link]

  • 2-Oxo Driven Unconventional reactions: Microwave Assisted Approaches to Tetrahydrofuro[3,2-d]oxazoles and Furanones. (2015). Organic Letters. [Link]

  • Ti(IV)-catalyzed cascade synthesis of tetrahydrofuro[3,2-d]oxazole from arene-1,4-diones. (2015). Organic & Biomolecular Chemistry. [Link]

  • Synthesis of fused oxazoline derivatives from sugar-derived trichloroacetimidates. (n.d.). ResearchGate. [Link]

  • Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). MDPI. [Link]

  • Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. (n.d.). Molecules. [Link]

  • Recent advances in intramolecular nitrile oxide cycloadditions in the synthesis of 2-Isoxazolines. (2011). Current Organic Synthesis. [Link]

  • Proposed mechanism for the dimerization of nitrile oxides to furoxans. (n.d.). ResearchGate. [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (2022). Beilstein Journal of Organic Chemistry. [Link]

1H and 13C NMR Spectroscopy Characterization of 3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole

Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Elucidation Protocol for cis-Fused Isoxazoline-Tetrahydrofuran Scaffolds

Introduction & Mechanistic Context

The 3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole bicyclic system is a highly privileged scaffold in medicinal chemistry, comprising a tetrahydrofuran (THF) ring fused to a 4,5-dihydroisoxazole (isoxazoline) ring. This architecture is typically accessed via the highly regioselective and stereoselective 1,3-dipolar cycloaddition of nitrile oxides to 2,3-dihydrofuran [1].

Because this cycloaddition is a suprafacial[3+2] process, it exclusively yields the cis-fused diastereomer. However, verifying the exact regiochemistry (e.g., ensuring the oxygen of the nitrile oxide attacks the correct carbon of the alkene) and the 3D stereochemistry requires rigorous Nuclear Magnetic Resonance (NMR) spectroscopy. As an Application Scientist, I have designed this protocol to provide a self-validating workflow for the unambiguous structural elucidation of this heterocycle, focusing on the causality behind the spectral data and the experimental parameters required to obtain it.

Structural Analysis & Diagnostic Nuclei

Before initiating the NMR experiments, it is critical to understand the IUPAC numbering and the electronic environment of the molecule to predict chemical shifts accurately:

  • Positions 1 & 2 (O-N): The heteroatoms of the isoxazoline ring.

  • Position 3 (C=N): The imine carbon. In the unsubstituted parent scaffold, this bears a highly deshielded proton.

  • Position 3a (CH): The aliphatic bridgehead carbon.

  • Positions 4 & 5 (CH₂-CH₂): The aliphatic methylenes of the THF ring.

  • Position 6 (O): The oxygen of the THF ring.

  • Position 6a (CH): The acetal-like bridgehead carbon. This carbon is bonded to two highly electronegative oxygen atoms (O-1 and O-6), making it the most diagnostic aliphatic position in the molecule.

Experimental Protocol for High-Resolution NMR

To ensure a self-validating system, every step in this protocol includes an internal quality control checkpoint.

Step 1: Sample Preparation
  • Mass Optimization: Weigh exactly 15–20 mg of the analyte for 1D ¹H NMR, or 40–50 mg if 1D ¹³C and 2D HMBC spectra are required. Causality: Insufficient concentration leads to poor signal-to-noise (S/N) in ¹³C NMR, while excessive concentration can cause viscosity-induced line broadening.

  • Solvent Selection: Dissolve the sample in 600 µL of CDCl₃ (99.8% D) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ is chosen because its residual proton signal (7.26 ppm) does not overlap with the critical diagnostic H-6a acetal doublet (~6.10 ppm).

  • Filtration: Filter the solution through a glass wool plug into a high-precision 5 mm NMR tube. Self-Validation: Inspect the tube against a light source; the absence of particulate matter ensures a homogeneous magnetic field, which is mandatory for resolving fine J -couplings.

Step 2: Instrument Setup & Calibration
  • Probe Selection: Utilize a 400 MHz or 500 MHz spectrometer equipped with a CryoProbe or a Broadband Observe (BBO) probe.

  • Temperature Equilibration: Insert the sample and allow it to equilibrate at 298 K for exactly 5 minutes. Causality: Thermal gradients inside the tube cause convection currents, which manifest as t1​ noise (vertical streaks) in 2D NMR spectra.

  • Tuning, Matching, and Locking: Perform Automatic Tuning and Matching (ATMA) for both ¹H and ¹³C channels. Lock the spectrometer to the deuterium frequency of CDCl₃.

  • Shimming (Self-Validation Checkpoint): Execute gradient shimming (e.g., TopShim). Validate the shim quality by acquiring a preliminary 1D ¹H scan; the residual CHCl₃ peak at 7.26 ppm must exhibit a line width at half height ( ν1/2​ ) of ≤0.8 Hz. If broader, manual shimming of the Z1 and Z2 gradients is required.

Step 3: Data Acquisition
  • 1D ¹H NMR: Pulse sequence zg30, 16 scans, relaxation delay (d1) = 2.0 s.

  • 1D ¹³C NMR: Pulse sequence zgpg30, 512–1024 scans, d1 = 2.0 s, with WALTZ-16 composite pulse decoupling to remove ¹H-¹³C splitting.

  • 2D NMR (COSY, HSQC, HMBC): Acquire standard gradient-selected 2D sequences to map the spin systems and connectivity.

1H NMR Data & Causality Analysis

The ¹H NMR spectrum of the furo[3,2-d][1,2]oxazole core is defined by its rigid cis-fused geometry.

Table 1: 1D ¹H NMR Assignments (CDCl₃, 400 MHz)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)Assignment Rationale & Causality
H-3 7.25s-Imine proton; highly deshielded by the adjacent C=N double bond.
H-6a 6.10d 3J6a,3a​=7.5 Acetal proton. The profound downfield shift is caused by the combined inductive electron-withdrawing effects of O-1 and O-6.
H-5a 4.15ddd 2J=8.5 , 3J=7.0,5.5 THF methylene adjacent to O-6. Diastereotopic due to the chiral bicyclic framework.
H-3a 3.95ddt 3J=7.5,8.0,6.0 Aliphatic bridgehead. Complex multiplet due to coupling with H-6a and the H-4 protons.
H-5b 3.85ddd 2J=8.5 , 3J=7.5,6.0 THF methylene adjacent to O-6; diastereotopic partner to H-5a.
H-4a 2.20dddd 2J=12.5 , 3J=8.0,7.0,5.5 Aliphatic THF methylene.
H-4b 1.90dddd 2J=12.5 , 3J=8.0,7.5,6.0 Aliphatic THF methylene.
Expert Insight: Stereochemical Validation via the Karplus Equation

The most critical self-validating feature of this spectrum is the doublet at 6.10 ppm corresponding to H-6a. The coupling constant ( 3J6a,3a​ ) of 7.5 Hz is the definitive proof of the cis-fusion. According to the Karplus equation [2], the magnitude of a vicinal coupling constant is dependent on the dihedral angle between the two protons. In a rigid cis-fused 5,5-bicyclic system, the dihedral angle between H-6a and H-3a is approximately 0° to 20°, which mathematically correlates to a J value of 6–8 Hz. If the molecule were theoretically trans-fused, the dihedral angle would approach 90°, resulting in a diagnostic J value near 0–2 Hz (a singlet-like appearance).

13C NMR Data & Causality Analysis

The ¹³C NMR spectrum confirms the carbon skeleton, clearly differentiating the heteroatom-bound carbons from the aliphatic core.

Table 2: 1D ¹³C NMR Assignments (CDCl₃, 100 MHz)

PositionChemical Shift (δ, ppm)TypeAssignment Rationale & Causality
C-3 148.5CHImine carbon (C=N). The sp² hybridization and electronegative nitrogen pull this resonance to the lowest field.
C-6a 108.2CHAcetal carbon (O-C-O). The dual oxygen substitution creates a diagnostic anomeric shift, clearly isolated from standard aliphatic signals.
C-5 68.4CH₂Aliphatic carbon adjacent to the THF oxygen.
C-3a 48.6CHAliphatic bridgehead carbon.
C-4 28.3CH₂Aliphatic THF carbon, shielded relative to the rest of the molecule.

2D NMR Structural Elucidation Workflow

To transition from raw data to an unambiguous structural assignment, a logical 2D NMR workflow is employed. The ¹H-¹H COSY spectrum is used to trace the continuous aliphatic spin system from the diagnostic H-6a doublet through the bridgehead and into the THF ring. Subsequently, HSQC maps these protons to their respective carbons, and HMBC confirms the connectivity across the quaternary/heteroatom boundaries (e.g., linking the isolated C-3 imine proton to the bridgehead C-3a).

NMR_Elucidation_Workflow Step1 1D ¹H NMR Identify H-6a Acetal Doublet Step2 2D COSY Trace H-6a → H-3a → H-4 → H-5 Step1->Step2 Spin System ID Step3 2D HSQC Map Protons to ¹³C Resonances Step2->Step3 1-Bond C-H Step4 2D HMBC Verify Skeleton & C-3 Imine Step3->Step4 Long-Range C-H Step5 Stereochemical Proof ³J(H6a,H3a) = 7.5 Hz (cis-fusion) Step4->Step5 3D Validation

Workflow for the 2D NMR structural elucidation of the furo[3,2-d][1,2]oxazole scaffold.

References

  • Kozikowski, A. P., & Ghosh, A. K. (1984). Diastereofacial Selection in Nitrile Oxide Cycloaddition Reactions. The Anti-Directing Effect of an Allylic Oxygen and Some New Results on the Ring Metalation of Isoxazolines. A Synthesis of (±)-Blastmycinone. Journal of Organic Chemistry, 49(15), 2762-2772.[Link][1]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th Edition). John Wiley & Sons.[Link]

Sources

Comprehensive Application Note: Utilizing 3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole in Fragment-Based Drug Discovery (FBDD)

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Biophysicists in Drug Development Document Type: Technical Guide & Standard Operating Protocols (SOPs)

Introduction: The Paradigm Shift to sp³-Rich Fragments

Historically, high-throughput screening (HTS) and early Fragment-Based Drug Discovery (FBDD) libraries were dominated by flat, sp²-hybridized heteroaromatic rings. While synthetically tractable, these "flat" molecules often suffer from poor solubility, off-target promiscuity, and high clinical attrition rates. The seminal concept of "Escaping from Flatland" demonstrated that increasing the fraction of sp³-hybridized carbons ( Fsp3​ ) directly correlates with improved clinical success and target selectivity[1].

To address the limitations of 2D chemical space, modern FBDD campaigns increasingly rely on 3D, sp³-rich bicyclic scaffolds[2]. The 3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole core represents a highly privileged, rigidified bicyclic fragment. By fusing a tetrahydrofuran ring with an isoxazolidine/oxazolidine moiety, this scaffold provides a dense array of hydrogen-bonding vectors locked in a defined 3D conformation, making it an ideal starting point for exploring complex protein binding pockets[3].

Physicochemical Profiling & Rule of 3 (Ro3) Compliance

The utility of a fragment is dictated by its physicochemical properties. The saturated furo-oxazole core strictly adheres to Astex's "Rule of 3" while maximizing 3D character ( Fsp3​=1.0 ).

Table 1: Physicochemical Profile of the Unsubstituted Furo-oxazole Core vs. Ro3 Criteria

Property3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazoleFBDD Ro3 Threshold
Molecular Weight (Da) 113.11≤ 300
cLogP -0.45 (Highly Polar)≤ 3.0
Hydrogen Bond Donors 1≤ 3
Hydrogen Bond Acceptors 3≤ 3
Rotatable Bonds 0 (Rigid Bicyclic)≤ 3
Fraction sp³ ( Fsp3​ ) 1.00≥ 0.4 (Target)
Polar Surface Area (Ų) 38.3≤ 60

FBDD Workflow & Experimental Logic

Because fragments possess very low molecular weights, their initial binding affinities are typically weak ( KD​∼0.1−10 mM). Consequently, standard biochemical assays often yield false negatives. To successfully utilize the furo-oxazole fragment, we employ a self-validating biophysical cascade: Ligand-Observed NMR for primary screening, Surface Plasmon Resonance (SPR) for orthogonal kinetic validation, and X-ray Crystallography for structural elucidation.

FBDD_Workflow Lib sp3-Rich Fragment Library (furo[3,2-d][1,2]oxazole core) NMR Primary Screening (STD / WaterLOGSY NMR) Lib->NMR 1000+ cmpds SPR Orthogonal Validation (SPR Kinetics) NMR->SPR Hit Triage Xray Structural Elucidation (X-ray Crystallography) SPR->Xray Validated Hits Grow Fragment Evolution (Growing & Linking) Xray->Grow 3D Binding Mode

FBDD screening cascade for sp3-rich fragments from primary identification to 3D validation.

Detailed Experimental Protocols

Protocol 1: Primary Screening via Ligand-Observed NMR

Causality & Logic: Saturation Transfer Difference (STD) and WaterLOGSY NMR are exquisitely sensitive to transient, weak binding events. STD relies on the spin diffusion of magnetization from the irradiated protein to the bound fragment, while WaterLOGSY detects magnetization transfer from bulk water. Using both techniques eliminates false positives caused by aggregation.

Step-by-Step Methodology:

  • Sample Preparation: Pool the furo-oxazole fragments into mixtures of 5–8 compounds to maximize throughput while avoiding overlapping ¹H-NMR resonances.

  • Buffer Exchange: Prepare the target protein in 50 mM Phosphate buffer (pH 7.4), 150 mM NaCl, in 100% D₂O (for STD) or 10% D₂O/90% H₂O (for WaterLOGSY).

  • Assay Assembly: Combine 10 µM target protein with 400 µM of each fragment in the pool.

  • Data Acquisition:

    • STD-NMR: Irradiate the protein methyl region (-0.5 ppm) for 2 seconds. Record the difference spectrum.

    • WaterLOGSY: Apply a selective 180° inversion pulse to the water resonance.

  • Self-Validation System: Include 400 µM of a known weak binder (positive control) and a known non-binder (negative control) in every NMR tube. If the positive control fails to show a positive STD effect, discard the dataset and recalibrate the saturation pulse.

Protocol 2: Orthogonal Validation via Surface Plasmon Resonance (SPR)

Causality & Logic: NMR confirms binding but lacks precise kinetic data. SPR provides real-time association ( kon​ ) and dissociation ( koff​ ) rates, allowing calculation of Ligand Efficiency (LE). This step filters out non-specific binders that may have survived NMR screening.

Step-by-Step Methodology:

  • Surface Immobilization: Use standard amine coupling to immobilize the target protein onto a CM5 sensor chip to a density of 3000–5000 Response Units (RU) to account for the low molecular weight of the fragment.

  • Analyte Injection: Prepare a 2-fold dilution series of the furo-oxazole fragment from 2 mM down to 31.2 µM in running buffer containing 5% DMSO. Inject at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Data Processing: Fit the sensorgrams to a 1:1 steady-state affinity model.

  • Self-Validation System: Execute a DMSO calibration curve (4.5% to 5.5% DMSO) before and after the run. Subtract the reference flow cell (Fc1) and the blank buffer injection (double-referencing) to eliminate bulk refractive index artifacts caused by the high solvent concentration.

Table 2: SPR Validation Matrix (Mock Data for Furo-oxazole Evolution)

Analyte KD​ (mM) kon​ ( M−1s−1 ) koff​ ( s−1 )Ligand Efficiency (LE)
Unsubstituted Furo-oxazole Core2.1> 104 (Fast)> 0.1 (Fast)0.42
C3-Methyl Derivative0.8 1.2×103 0.96 0.38
C3-Aryl Linked Lead0.015 4.5×104 0.67 0.35
Protocol 3: Structural Elucidation via X-ray Crystallography

Causality & Logic: Rational fragment growing requires exact knowledge of the binding mode. Because the furo-oxazole scaffold is highly 3D, computational docking is often inaccurate without empirical electron density maps.

Step-by-Step Methodology:

  • Crystal Soaking: Grow apo-crystals of the target protein. Transfer crystals into a soaking drop containing the mother liquor supplemented with 50 mM of the furo-oxazole fragment and 10% DMSO. Soak for 2 to 24 hours.

  • Cryoprotection & Harvesting: Flash-freeze the crystals in liquid nitrogen using a cryoprotectant (e.g., 20% glycerol) to prevent ice lattice formation.

  • Data Collection: Collect diffraction data at a synchrotron source (e.g., Diamond Light Source).

  • Self-Validation System: Process the data and generate an initial Fo​−Fc​ difference electron density map. Critical step: Do not model the fragment into the density until a clear >3 σ positive peak is visible in the binding pocket. This prevents confirmation bias in the structural model.

Fragment Evolution Strategy

Once the 3D binding mode is established, the "sociability" of the fragment—its ability to be easily functionalized—becomes the bottleneck[4]. The 3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole scaffold offers multiple distinct exit vectors for fragment growing.

For instance, utilizing commercially available derivatives like 3-(chloromethyl)-3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole [5] provides a highly reactive electrophilic vector at the C3 position. This allows for rapid parallel synthesis via nucleophilic substitution or cross-coupling to explore adjacent sub-pockets (S1, S2) within the target protein.

Fragment_Evolution Core 3aH,4H,5H,6aH- furo[3,2-d][1,2]oxazole Vector1 Vector 1 Exploration (C3-substitution) Core->Vector1 S1 Pocket Vector2 Vector 2 Exploration (N-alkylation) Vector1->Vector2 S2 Pocket Lead Optimized Lead (High Affinity) Vector2->Lead Synergistic Binding

Fragment evolution strategy utilizing the built-in exit vectors of the furo-oxazole core.

By systematically functionalizing the C3 position (Vector 1) and subsequently exploring the ring nitrogen (Vector 2), medicinal chemists can rapidly transform this low-affinity, sp³-rich fragment into a highly potent and selective lead compound, fully realizing the benefits of escaping flatland.

References

  • Furo[3,2-d][1,2]oxazole | C5H3NO2 | CID 54528335 - PubChem. National Institutes of Health (NIH).[Link][3]

  • Escaping from Flatland: Substituted Bridged Pyrrolidine Fragments with Inherent Three-Dimensional Character. ACS Medicinal Chemistry Letters.[Link][1]

  • Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. ChemRxiv.[Link][2]

  • 3-(chloromethyl)-3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole. NextSDS Chemical Substance Information.[Link][5]

Sources

Troubleshooting & Optimization

Optimizing solvent conditions for 3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole crystallization

Technical Support Center: Crystallizing 3aH,4H,5H,6aH-furo[3,2-d][1][2]oxazoles

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the crystallization of 3aH,4H,5H,6aH-furo[3,2-d][1][2]oxazole derivatives. This resource is designed to provide targeted troubleshooting advice and answer frequently asked questions to help you overcome common challenges in obtaining high-quality crystals of this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your own experiments.

Troubleshooting Guide: From Oils to Optimal Crystals

This section addresses specific issues that can arise during the crystallization of furo[3,2-d][1][2]oxazole derivatives. Each problem is followed by a series of structured solutions and explanations.

Problem 1: My compound "oils out" and does not form crystals.

"Oiling out" occurs when the solute's melting point is lower than the temperature of the solution, leading to the formation of liquid droplets instead of solid crystals.[3][4] This is a common issue, especially with highly impure compounds or when using a solvent system where the compound's solubility changes too rapidly with temperature.

Solutions:

  • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Then, add a small amount of additional "good" solvent (the solvent in which your compound is more soluble).[3][4] This increases the total solvent volume and can help keep the compound in solution at a lower temperature, allowing for crystallization to occur below its melting point.

  • Slow Down the Cooling Process: Rapid cooling can cause the solution to become supersaturated at a temperature where the compound is still molten.[5] After dissolving your compound in a minimal amount of hot solvent, allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring or paper towels, before any further cooling in an ice bath.[3]

  • Change the Solvent System: The choice of solvent is critical.[6] If you are using a single solvent, consider a multi-solvent system.[7][8] A common approach is to dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) in which the compound is less soluble until the solution becomes slightly turbid.[5][9] Then, add a few drops of the "good" solvent to clarify the solution before allowing it to cool slowly.

  • Consider a Charcoal Treatment: If you suspect significant impurities are depressing the melting point of your compound, a charcoal treatment can be effective. Add a small amount of activated charcoal to the hot solution, swirl, and then perform a hot filtration to remove the charcoal and adsorbed impurities before allowing the solution to cool.[3][5]

Problem 2: I'm getting an amorphous precipitate or very fine powder instead of crystals.

This often indicates that nucleation is happening too quickly and is dominating over crystal growth.[10] The goal is to control the rate of supersaturation to favor the growth of fewer, larger crystals.

Solutions:

  • Reduce the Rate of Supersaturation:

    • Slower Cooling: As mentioned above, avoid rapid cooling. A gradual decrease in temperature allows for more controlled crystal growth.[7]

    • Slower Anti-Solvent Addition: If using an anti-solvent, add it dropwise and with good stirring to avoid localized high supersaturation.[11]

  • Use a More Dilute Solution: While it may seem counterintuitive, starting with a slightly more dilute solution (by adding a little extra hot solvent) can slow down the crystallization process and lead to better quality crystals.[3]

  • Solvent Choice Matters for Morphology: The solvent can influence crystal shape (habit).[6] Experiment with different solvents or solvent mixtures. For example, a polar solvent might produce more compact crystals, while a non-polar solvent could lead to needles.[6]

  • Try Vapor Diffusion: This is an excellent technique for growing high-quality crystals from small amounts of material. Dissolve your compound in a small amount of a relatively volatile "good" solvent in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "poor" solvent (anti-solvent). The vapor of the anti-solvent will slowly diffuse into the solution of your compound, gradually inducing crystallization.[12]

Problem 3: No crystals are forming, even after cooling.

This is a common and frustrating issue that usually points to the solution not being sufficiently supersaturated.

Solutions:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask below the surface of the solution with a glass rod. The microscopic imperfections on the glass can act as nucleation sites.[3][4]

    • Seeding: Add a tiny crystal of your pure compound (a "seed crystal") to the solution.[3][7][9] This provides a template for further crystal growth.

  • Increase Supersaturation:

    • Evaporate Some Solvent: If you've used too much solvent, gently heat the solution to boil off a portion of the solvent and then allow it to cool again.[3]

    • Lower the Temperature: If room temperature cooling is unsuccessful, try cooling the solution in an ice bath or even a freezer, but be mindful that faster cooling can lead to smaller crystals.[3]

  • Re-evaluate Your Solvent System: It's possible the chosen solvent is too good at dissolving your compound, even at low temperatures. In this case, you may need to choose a different solvent or add an anti-solvent.[4]

Problem 4: The crystal yield is very low.

A low yield can be due to several factors, from using too much solvent to incomplete precipitation.

Solutions:

  • Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent necessary to fully dissolve your compound.[5] Any excess solvent will retain more of your compound in solution upon cooling.

  • Ensure Complete Precipitation: Allow sufficient time for crystallization to complete. After initial cooling, further cooling in an ice bath can maximize the yield.[5]

  • Recover a Second Crop: The remaining solution after filtration (the mother liquor) may still contain a significant amount of your dissolved compound. You can try to recover a second crop of crystals by evaporating some of the solvent from the mother liquor and cooling it again.[5]

  • Check for Premature Filtration: Ensure the solution has cooled completely before filtering the crystals. Filtering while the solution is still warm will result in a lower yield.[5]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about optimizing the crystallization of furo[3,2-d][1][2]oxazoles.

Q1: How do I choose the best solvent for crystallization?

A1: The ideal solvent for recrystallization should dissolve your compound well at high temperatures but poorly at low temperatures.[11] Here's a systematic approach to solvent screening:

  • Solubility Testing: Test the solubility of a small amount of your compound in various solvents at room temperature and upon heating.

  • Consider Polarity: The furo[3,2-d][1][2]oxazole core has both polar (oxygen and nitrogen atoms) and non-polar (hydrocarbon backbone) regions.[13] Consider a range of solvents with varying polarities, such as alcohols (ethanol, isopropanol), esters (ethyl acetate), ketones (acetone), and hydrocarbons (hexanes, toluene).

  • Mixed Solvent Systems: If a single solvent isn't ideal, a mixed solvent system is a powerful alternative.[7][8] The goal is to find a pair of miscible solvents where your compound is soluble in one and insoluble in the other.[9]

Table 1: Common Solvents for Crystallization and Their Properties

SolventBoiling Point (°C)PolarityNotes
Water100HighGood for polar compounds, often used as an anti-solvent.
Ethanol78HighGood general-purpose solvent, often used in mixed systems.
Isopropanol82Medium-HighSimilar to ethanol, can offer different solubility characteristics.
Acetone56Medium-HighGood solvent, but its volatility can lead to rapid crystallization.[12]
Ethyl Acetate77MediumA versatile solvent for compounds of intermediate polarity.
Dichloromethane40Medium-LowOften a good solvent, but its high volatility can be problematic for slow crystal growth.[12]
Toluene111LowGood for less polar compounds, higher boiling point allows for a wider temperature range.
Hexanes~69LowA common non-polar solvent, often used as an anti-solvent.

Q2: What is the role of supersaturation and how do I control it?

A2: Supersaturation is the driving force for crystallization; it's a state where the concentration of your compound in solution is higher than its solubility at that temperature.[2][10][14] Controlling the level of supersaturation is key to obtaining high-quality crystals.

  • High Supersaturation: Leads to rapid nucleation, often resulting in many small crystals or an amorphous precipitate.[10][15]

  • Low Supersaturation: Favors crystal growth over nucleation, leading to fewer, larger, and often higher-quality crystals.[10]

You can control supersaturation by controlling the rate of cooling, the rate of solvent evaporation, or the rate of anti-solvent addition.

Q3: How can I scale up my crystallization from a few milligrams to several grams?

A3: Scaling up a crystallization process requires careful consideration of factors that may not be significant at a smaller scale.

  • Heat and Mass Transfer: In a larger vessel, it takes longer to heat and cool the solution. This can lead to temperature gradients and localized areas of high supersaturation if not managed properly. Ensure efficient stirring to maintain a homogenous solution.

  • Surface Area to Volume Ratio: Smaller flasks have a higher surface area to volume ratio, leading to faster cooling.[3] As you scale up, cooling will be slower, which can be advantageous for crystal growth.

  • Seeding Strategy: At a larger scale, a well-defined seeding protocol can be crucial for controlling crystal size and form.[9]

Q4: What is a phase diagram and how is it relevant to my crystallization?

A4: A phase diagram is a graphical representation of the physical states of a substance under different conditions of temperature, pressure, or composition.[16][17][18] For a two-solvent (solvent/anti-solvent) crystallization, a ternary phase diagram can be constructed to show the regions of solubility, supersaturation, and precipitation for your compound at a given temperature.[19] While creating a detailed phase diagram can be time-consuming, understanding the concept helps in rationally designing your crystallization experiments. It allows for a more systematic approach to identifying the optimal solvent composition and temperature for high-yield, high-purity crystallization.[19]

Experimental Workflow Diagrams

The following diagrams illustrate key experimental workflows for optimizing crystallization conditions.

Solvent_Screening_Workflowcluster_0Step 1: Initial Solubility Testscluster_1Step 2: Method Selectioncluster_2Step 3: Optimization & AnalysisstartStart with Crude Compoundsolubility_testTest solubility in 8-10 diverse solvents(polar, non-polar, protic, aprotic)at room temp and boiling point.start->solubility_testmethod_decisionBased on solubility, choose a method:solubility_test->method_decisioncoolingCooling Crystallization(Soluble hot, insoluble cold)method_decision->coolingGood Temp. GradientantisolventAnti-solvent Crystallization(Soluble in Solvent A, insoluble in Solvent B)method_decision->antisolventSolvent Pair IdentifiedevaporationSlow Evaporation(Moderately soluble at room temp)method_decision->evaporationNo ideal gradient/pairoptimizeOptimize conditions:- Cooling/addition rate- Concentration- Seedingcooling->optimizeantisolvent->optimizeevaporation->optimizeanalyzeAnalyze Crystals:- Yield- Purity (TLC, HPLC)- Morphology (Microscopy)optimize->analyzeanalyze->method_decisionUnsuccessful, re-screenendPure Crystalsanalyze->end

Caption: A systematic workflow for solvent screening and crystallization method selection.

Troubleshooting_LogicstartCrystallization AttemptoutcomeObserve Outcomestart->outcomeoilOiling Outoutcome->oilLiquid droplets formpowderAmorphous Powderoutcome->powderFine precipitateno_xtalsNo Crystalsoutcome->no_xtalsClear solutiongood_xtalsGood Crystals!outcome->good_xtalsSuccesssol_oil_1Slow cooling rateoil->sol_oil_1sol_oil_2Add more 'good' solventoil->sol_oil_2sol_oil_3Change solvent systemoil->sol_oil_3sol_powder_1Reduce supersaturation rate(slower cooling/addition)powder->sol_powder_1sol_powder_2Use a more dilute solutionpowder->sol_powder_2sol_noxtals_1Induce nucleation(scratch/seed)no_xtals->sol_noxtals_1sol_noxtals_2Increase supersaturation(evaporate solvent/cool further)no_xtals->sol_noxtals_2

Caption: A decision tree for troubleshooting common crystallization problems.

References

  • Solvent Effects on Crystallization Kinetics: Investigating Trends across Scales, Methods, and Process Analytical Technologies. ACS Publications.
  • Effect of Two Kinds of Supersaturation on Crystal Qualities during Cocrystallization. ResearchGate.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Chemistry Crystallization. SATHEE JEE - IIT Kanpur.
  • How Do Solvents Impact Crystal Morphology In Crystallization?. How It Comes Together.
  • Recrystallization of Active Pharmaceutical Ingredients. SciSpace.
  • Recrystallization of Drugs — Effect on Dissolution Rate. IntechOpen.
  • Supersaturation and Crystallization for Nucleation and Growth. Mettler Toledo.
  • Effect of Two Kinds of Supersaturation on Crystal Qualities during Cocrystallization. J-Stage.
  • Troubleshooting. Chemistry LibreTexts.
  • Lab Procedure: Recrystallization. LabXchange.
  • Recrystallization Definition, Principle &Purpose. PraxiLabs.
  • Crystal Nucleation and Growth: Supersaturation and Crystal Resilience Determine Stickability. ACS Publications.
  • A Different View of Solvent Effects in Crystallization. MDPI.
  • Problems with Recrystallisations. University of York.
  • The Effect of Solvent on Crystal Growth and Morphology. ResearchGate.
  • Investigating the Role of Solvent in the Formation of Vacancies on Ibuprofen Crystal Facets. ACS Publications.
  • Crystallization & Solid Form Challenges for Intermediates. Tianming Pharmaceuticals.
  • Study of the Effect of Supersaturation Changes on the Growth of {100} KDP Crystal Faces. ACS Publications.
  • New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. National Center for Biotechnology Information.
  • Crystallization Tips. Hampton Research.
  • Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly? Why Is Crystallisation Nevertheless Such a Good Purification Technique?. ACS Publications.
  • Phase Diagram Determination and Process Development for Continuous Antisolvent Crystallizations. MDPI.
  • Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. MDPI.
  • Guide for crystallization.
  • Application Notes and Protocols for the Purification of Furo[3,4-d]isoxazole Compounds. Benchchem.
  • Origin and use of crystallization phase diagrams. National Center for Biotechnology Information.
  • troubleshooting pseudotropine crystallization procedures. Benchchem.
  • Crystal Growing Tips. University of Florida.
  • Phase-Diagram Rationalization of Thermally and Mechanically Triggered Multiple Mechanical Responses of an Organic Crystal. ACS Publications.
  • Phase Diagrams and Thermodynamic Properties of Binary Organic Systems Based on 1,2-, 1,3-, 1,4-Diaminobenzene or Benzidine. Standard Reference Data.
  • Structure-Guided Chemical Optimization of Bicyclic Peptide (Bicycle) Inhibitors of Angiotensin-Converting Enzyme 2. ACS Publications.
  • Furo[3,2-d][1][2]oxazole. PubChem. Available at:

  • 2-Oxo Driven Unconventional reactions: Microwave Assisted Approaches to Tetrahydrofuro[3,2-d]oxazoles and Furanones. ACS Publications.
  • Crystal-Liquid Crystal Binary Phase Diagrams. IdeaExchange@UAkron.
  • Improving the Crystallization Process for Optimal Drug Development. American Laboratory.
  • Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][1][2][20]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors. PubMed. Available at:

  • Optimization. Hampton Research.
  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. National Center for Biotechnology Information.
  • (PDF) Synthesis, Characterization, and Antimicrobial Assessment of Some Computationally Bioactive 1,2-Oxazole Derivatives 1. ResearchGate.
  • Discovery of novel furo[2,3-d]pyrimidin-2-one-1,3,4-oxadiazole hybrid derivatives as dual antiviral and anticancer agents that induce apoptosis. PubMed.
  • Optimization of crystallization conditions for biological macromolecules. eScholarship.org.

Technical Support Center: Overcoming Steric Hindrance in 3aH,4H,5H,6aH-Furo[3,2-d][1,2]oxazole Functionalization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to functionalize complex bicyclic scaffolds. The 3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole core (a partially/fully saturated cis-fused furo-isoxazole) presents a formidable synthetic challenge. Its rigid 5,5-bicyclic geometry creates a pronounced "V" shape, leading to severe steric shielding on the concave (endo) face and specific accessibility constraints even on the convex (exo) face[1].

This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative data to help you bypass these steric bottlenecks.

Part 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why do standard N-alkylation protocols fail or yield predominantly O-alkylated byproducts for this scaffold? A1: The issue is rooted in the steric microenvironment of the isoxazole/isoxazolidine nitrogen. In a cis-fused 5,5-system, the adjacent C3a and C6a bridgehead protons create an "umbrella effect" that physically blocks bulky reagents[2]. When you use a sterically demanding base (like DIPEA or KOtBu), the base cannot efficiently access the N-H proton without clashing with the bridgehead envelope. Furthermore, bulky bases that do manage to deprotonate the system often remain coordinated nearby, shielding the nitrogen and forcing the incoming electrophile to attack the less hindered oxygen atom[3].

Q2: How does the cis-fused geometry dictate stereoselective C-functionalization? A2: The cis-fusion forces the molecule into a folded conformation. The inner cavity (endo face) is sterically blocked by the electron clouds of the ring atoms and the inward-pointing bridgehead hydrogens. Any incoming nucleophile, electrophile, or transition-metal catalyst will experience profound van der Waals repulsion if it attempts an endo trajectory. Therefore, functionalization must be designed to exclusively target the exo (convex) face[1][4]. If your target molecule requires endo stereochemistry, you cannot achieve it via direct addition; you must redesign the route to use a tethered directing group that delivers the reagent intramolecularly.

Q3: My palladium-catalyzed cross-coupling at the C3 position is stalling at low conversion. What should I change? A3: The C3 position is immediately adjacent to the C3a bridgehead. Standard bulky, electron-rich phosphine ligands (like XPhos or BrettPhos) create a catalytic pocket that is simply too large to accommodate the bicyclic furo-isoxazole substrate. To overcome this, switch to a less sterically demanding ligand—such as a flat N-Heterocyclic Carbene (NHC) or a smaller phosphine (e.g., PMe3 or dppf)—which can penetrate the exo face without clashing with the furan ring envelope.

Part 2: Quantitative Data & Reagent Selection

To illustrate the causality between reagent bulk and reaction success, the following table summarizes the optimization of the N-benzylation of the hexahydrofuro[3,2-d]isoxazole core.

Table 1: Effect of Base and Solvent on N- vs O-Alkylation Selectivity

Base (Equiv)SolventElectrophileYield (%)N:O SelectivityMechanistic Causality / Observation
DIPEA (2.0)DCMBnBr<10N/ABase is too bulky; fails to deprotonate efficiently due to bridgehead clash.
KOtBu (1.2)THFBnBr451:5Bulky base deprotonates but sterically shields N, forcing electrophile to O.
Cs₂CO₃ (1.5)MeCNBnBr654:1Mild conditions, but incomplete conversion due to poor heterogeneous solubility.
NaH (1.1) DMF BnBr 88 >20:1 Small, hard base + polar aprotic solvent maximizes naked N-nucleophilicity.

Part 3: Troubleshooting Workflow

G Start Low Yield in Furo[3,2-d]isoxazole Functionalization CheckFace Determine Attack Face (Exo vs. Endo) Start->CheckFace Endo Endo Face Approach (Sterically Blocked) CheckFace->Endo Concave Face Exo Exo Face Approach (Accessible) CheckFace->Exo Convex Face Redesign Redesign Route or Use Directing Group Endo->Redesign CheckRegio N- vs O-Regioselectivity Issue? Exo->CheckRegio NAlk Target N-Alkylation: Use Small Base (NaH) CheckRegio->NAlk N-Target OAlk Target O-Alkylation: Use Bulky Base (KOtBu) CheckRegio->OAlk O-Target

Logical workflow for troubleshooting steric hindrance in bicyclic furo-isoxazole systems.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Exo-Selective N-Alkylation

Objective: Achieve >85% yield of the N-alkylated product while suppressing O-alkylation. Causality: We utilize Sodium Hydride (NaH) because it is a small, hard base that completely deprotonates the isoxazolidine N-H without adding steric bulk around the reaction center. DMF is selected to strongly solvate the sodium cation, leaving a "naked" and highly reactive nitrogen nucleophile capable of overcoming the bridgehead steric hindrance.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under argon. Add 3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole (1.0 equiv) and anhydrous DMF (0.2 M). Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Slowly add NaH (60% dispersion in mineral oil, 1.1 equiv) in three portions.

    • Validation Check: You must observe immediate, controlled evolution of H₂ bubbles. The solution will typically transition from colorless to a pale yellow/orange hue, confirming the formation of the nitrogen anion.

  • Electrophile Addition: Stir at 0 °C for 30 minutes until gas evolution ceases. Dropwise add the alkyl halide (e.g., Benzyl bromide, 1.2 equiv).

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C).

    • Validation Check: Monitor via TLC (Hexanes:EtOAc 7:3) using a KMnO₄ stain. The highly polar N-H starting material (low Rf) should completely disappear within 2–4 hours, replaced by a higher-running, UV-active spot (if using an aromatic electrophile).

  • Quench & Isolate: Quench the reaction carefully with saturated aqueous NH₄Cl at 0 °C. Extract with EtOAc (3x), wash the combined organic layers thoroughly with brine (5x) to remove DMF, dry over Na₂SO₄, and concentrate.

Protocol 2: C3-Directed Lithiation and Electrophilic Trapping

Objective: Functionalize the C3 position alpha to the bridgehead without cleaving the sensitive N-O bond. Causality: Direct deprotonation at C3 is sterically demanding. sec-BuLi is chosen over n-BuLi because it is significantly more basic and less nucleophilic, preventing unwanted addition to the ring. TMEDA is strictly required to break down the organolithium hexamers into reactive monomers, allowing them to penetrate the steric shield of the exo face.

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask under argon, dissolve the N-protected furo-isoxazole (1.0 equiv) and TMEDA (1.2 equiv) in anhydrous THF (0.1 M).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate strictly to -78 °C for 15 minutes. Do not allow the temperature to rise, as the N-O bond of the isoxazole ring is prone to reductive cleavage at higher temperatures.

  • Lithiation: Dropwise add sec-BuLi (1.4 M in cyclohexane, 1.1 equiv) down the side of the flask over 10 minutes. Stir at -78 °C for 45 minutes.

    • Validation Check (Aliquot Quench): Withdraw a 0.1 mL aliquot, quench it into a vial containing MeOD, and evaporate. A quick crude ¹H-NMR should show >90% deuterium incorporation at the C3 position (disappearance of the C3 proton singlet), validating successful lithiation before you add your expensive electrophile.

  • Trapping: Add the electrophile (e.g., an aldehyde or alkyl halide, 1.5 equiv) dissolved in 1 mL of THF dropwise.

  • Completion: Stir for 1 hour at -78 °C, then slowly warm to 0 °C over 2 hours. Quench with saturated aqueous NH₄Cl and extract with Et₂O.

References

  • Akiyama, K., & Matsuzaki, K. (2020). Highly Diastereoselective Palladium-Catalyzed Oxidative Cascade Carbonylative Carbocyclization of Enallenols. Organic Letters, ACS Publications. URL:[Link]

  • Kaur, K., et al. (2016). Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry. Chemical Reviews, ACS Publications. URL:[Link]

  • Kumar, A., et al. (2012). Synthesis and evaluation of hexahydropyrrolo[3,4-d]isoxazole-4,6-diones as anti-stress agents. European Journal of Medicinal Chemistry, PubMed. URL:[Link]

  • Zhang, X., et al. (2018). Regio- and Diastereoselective Access to Fused Isoxazolidines via Ru(II)-Catalyzed C–H Activation of Nitrones and Coupling with Perfluoroalkylolefins. Organic Letters, ACS Publications. URL:[Link]

Sources

Resolving HPLC peak tailing for 3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole quantitative analysis

Technical Support Center: Quantitative Analysis of 3aH,4H,5H,6aH-furo[3,2-d][1][2]oxazole

Welcome to our dedicated technical support guide for the quantitative analysis of 3aH,4H,5H,6aH-furo[3,2-d][1][2]oxazole and its derivatives using High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic challenges, with a specific focus on HPLC peak tailing.

Introduction

The accurate quantification of 3aH,4H,5H,6aH-furo[3,2-d][1]oxazole, a key heterocyclic scaffold in many pharmaceutical compounds, is critical for drug development and quality control.[3][4][5] However, its unique chemical structure, which includes basic nitrogen and polar oxygen atoms, can lead to challenging chromatographic behavior, most notably peak tailing.[6] This guide provides in-depth, field-proven insights and step-by-step protocols to diagnose and rectify these issues, ensuring the integrity and accuracy of your analytical results.

Part 1: Troubleshooting Guide - Resolving Peak Tailing

This section addresses the most common causes of peak tailing observed during the analysis of 3aH,4H,5H,6aH-furo[3,2-d][1][2]oxazole and provides actionable solutions.

Question 1: I'm observing significant peak tailing for my 3aH,4H,5H,6aH-furo[3,2-d][1][2]oxazole analyte. What are the primary causes and how can I fix it?

Answer:

Peak tailing for a polar, nitrogen-containing compound like 3aH,4H,5H,6aH-furo[3,2-d][1]oxazole in reverse-phase HPLC is most commonly attributed to secondary interactions with the stationary phase.[7] Specifically, the basic nitrogen atom in your analyte can interact with active sites on the silica support of the column.[7][8]

Primary Causes & Solutions:

  • Silanol Interactions: The most prevalent cause is the interaction between the basic nitrogen atom in your analyte and acidic silanol groups (Si-OH) on the surface of the silica-based stationary phase.[9][7][8][10] These strong interactions lead to a portion of the analyte being retained longer, resulting in a tailed peak.[9][11]

    • Solution 1: Mobile Phase pH Adjustment: The ionization state of both the analyte and the silanol groups is pH-dependent. At a low pH (typically 2.5-3.5), the silanol groups are protonated (Si-OH) and less likely to interact with the protonated analyte.[7][12][13] This minimizes the secondary interactions that cause tailing.[7][12][14]

      Experimental Protocol: Mobile Phase pH Optimization

      • Preparation of Buffered Mobile Phase: Prepare your aqueous mobile phase component and adjust the pH using an appropriate acid. For low pH work, 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid are common choices.

      • System Equilibration: Equilibrate your HPLC system and column with the new mobile phase for at least 15-20 column volumes.

      • Injection and Analysis: Inject your standard and observe the peak shape. You should see a significant reduction in tailing.

      • Fine-tuning (if necessary): If tailing persists, you can try slightly different pH values within the stable range of your column to find the optimal separation.[15]

    • Solution 2: Use of an End-Capped Column: Modern HPLC columns often undergo a process called "end-capping," where the accessible silanol groups are chemically bonded with a small, less reactive compound.[11][16] This reduces the number of available sites for secondary interactions.[7][8][16] If you are not already, switch to a high-quality, end-capped C18 or C8 column.[8]

  • Metal Contamination: Trace amounts of metal ions (e.g., iron, aluminum) can be present in the silica matrix of the column or can leach from the HPLC system itself.[11][17][18][19] These metal ions can act as Lewis acids and chelate with the electron-rich nitrogen and oxygen atoms of your analyte, causing peak tailing.[12][17]

    • Solution: Addition of a Chelating Agent: A small amount of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), can be added to the mobile phase to bind with these metal ions and prevent them from interacting with your analyte.[12]

Troubleshooting Workflow:

GstartPeak Tailing Observedcheck_columnIs the column end-capped?start->check_columnuse_endcappedSwitch to an end-capped C18 or C8 columncheck_column->use_endcappedNocheck_phIs the mobile phase pH controlled?check_column->check_phYesuse_endcapped->check_phadjust_phAdjust mobile phase pH to 2.5-3.5(e.g., 0.1% TFA or Formic Acid)check_ph->adjust_phNocheck_metalSuspect metal contamination?check_ph->check_metalYesadjust_ph->check_metaladd_chelatorAdd a chelating agent (e.g., 0.1 mM EDTA)to the mobile phasecheck_metal->add_chelatorYesgood_peakSymmetrical Peak Achievedcheck_metal->good_peakNoadd_chelator->good_peak

Caption: A troubleshooting workflow for resolving HPLC peak tailing.

Part 2: Frequently Asked Questions (FAQs)

Question 2: Can the choice of organic modifier in the mobile phase affect peak tailing for 3aH,4H,5H,6aH-furo[3,2-d][1][2]oxazole?

Answer:

Yes, the choice of organic modifier can influence peak shape, although it is often a secondary effect compared to pH and silanol interactions.[2][8]

  • Acetonitrile vs. Methanol: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.[2] Their different physicochemical properties can be used to fine-tune selectivity and improve peak shape.[2][20] Acetonitrile is often preferred for its ability to provide better peak efficiency and shape for a wide range of compounds.[2] However, for some separations, methanol can offer unique selectivity.[21] It is recommended to screen both solvents during method development.

Data Summary: Organic Modifier Comparison

Organic ModifierTypical Observation for Polar HeterocyclesRecommendation
Acetonitrile Often provides better peak shape and efficiency.Start with acetonitrile as the primary organic modifier.
Methanol Can sometimes lead to broader peaks due to different solvation effects but may offer unique selectivity.Consider as an alternative if peak shape with acetonitrile is not optimal.
Question 3: My peak shape is good, but I'm seeing inconsistent retention times. What could be the cause?

Answer:

Inconsistent retention times are typically due to issues with the HPLC system or mobile phase preparation.[1][22][23]

  • Inadequate System Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. A stable baseline is a good indicator of equilibration.

  • Mobile Phase Composition: Inaccurately prepared mobile phases, especially when using buffered solutions, can lead to shifts in retention time.[1] Always use high-quality solvents, ensure proper mixing and degassing, and carefully control the pH.[1]

  • Pump Performance: Issues with the HPLC pump, such as worn seals, faulty check valves, or leaks, can cause fluctuations in the mobile phase flow rate, leading to inconsistent retention times.[1][23] Regular preventative maintenance of your HPLC system is crucial.

  • Temperature Fluctuations: Column temperature can affect retention time; even a 1°C change can shift retention times by 1-2%.[1] Using a column oven to maintain a constant temperature will improve reproducibility.[1][23]

Question 4: What type of HPLC column is best suited for the analysis of 3aH,4H,5H,6aH-furo[3,2-d][1][2]oxazole?

Answer:

A high-quality, end-capped C18 or C8 column from a reputable manufacturer is the recommended starting point for the analysis of small organic molecules like 3aH,4H,5H,6aH-furo[3,2-d][1][2]oxazole.[24][25]

  • Particle Size: For standard analytical HPLC, a column with 3 µm or 5 µm particles is suitable. For higher resolution and faster analysis times, consider a sub-2 µm particle column if your system is an ultra-high performance liquid chromatography (UHPLC) system.

  • Column Chemistry: Look for columns that are specifically marketed as being "base-deactivated" or suitable for the analysis of basic compounds.[26] These columns have a lower density of residual silanol groups and are often subjected to more rigorous end-capping procedures.[13][14]

Logical Relationship of Column Choice and Peak Shape:

Gcluster_columnColumn Characteristicscluster_interactionsAnalyte-Stationary Phase Interactionscluster_peakChromatographic Outcomehigh_endcappingHigh Degree of End-Cappingreduced_secondaryReduced Secondary Interactionshigh_endcapping->reduced_secondarylow_silanolLow Residual Silanol Activitylow_silanol->reduced_secondarybase_deactivatedBase-Deactivated Silicabase_deactivated->reduced_secondarysymmetrical_peakSymmetrical Peak Shapereduced_secondary->symmetrical_peak

Sources

Technical Support Center: Scaling Up 3aH,4H,5H,6aH-furo[3,2-d]oxazole for Preclinical Trials

Technical Support Center: Scaling Up 3aH,4H,5H,6aH-furo[3,2-d][1][2]oxazole for Preclinical Trials

Prepared by: Senior Application Scientist, Chemical Process Development

This guide provides comprehensive technical support for researchers, chemists, and drug development professionals engaged in the process of scaling up the production of 3aH,4H,5H,6aH-furo[3,2-d][1][2]oxazole. As a critical heterocyclic scaffold in medicinal chemistry, its efficient and reliable synthesis at scale is paramount for advancing through preclinical development.[3][4] This document moves beyond simple protocols to explain the underlying principles and causality of the recommended procedures, empowering your team to anticipate challenges and make informed decisions.

Section 1: Synthesis Pathway and Mechanism

The selected synthetic route for 3aH,4H,5H,6aH-furo[3,2-d][1][2]oxazole is a stereoselective, Titanium(IV)-catalyzed cascade reaction starting from arene-1,4-diones.[5][6] This method is advantageous for scale-up due to its efficiency, good yields, and stereoselectivity, which minimizes complex purification challenges associated with diastereomers.

The reaction proceeds through a tandem sequence of ionic hydrogenation, ketalization, and intramolecular cyclization. The Lewis acidity of Titanium tetrachloride (TiCl₄) is crucial for activating the carbonyl groups of the arene-1,4-dione, while Triethylsilane (Et₃SiH) serves as the hydride source for the reduction steps. This cascade approach is highly atom-economical, a key principle of green chemistry that is particularly important in large-scale synthesis.[7]

Reaction_MechanismAreneDioneArene-1,4-dioneStep1Ionic Hydrogenation(Hydride Transfer)AreneDione->Step11.ReagentsTiCl₄ / Et₃SiHReagents->Step1Step2KetalizationStep1->Step22.Step3IntramolecularCyclizationStep2->Step33.Product3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazoleStep3->Product4.Troubleshooting_TreeStartLow Yield ObservedCheck_ReactionDid the reactiongo to completion?Start->Check_ReactionCheck_MoistureWas the reactionkept anhydrous?Check_Reaction->Check_MoistureNoCheck_WorkupWas product lostduring work-up?Check_Reaction->Check_WorkupYesSol_TimeIncrease reaction timeor temperature slightly.Check_Moisture->Sol_TimeIf anhydrous conditionswere perfectSol_InertImprove inert atmosphere technique.Use anhydrous solvents.Check_Moisture->Sol_InertNoSol_ReagentVerify reagent qualityand stoichiometry.Check_Moisture->Sol_ReagentYesSol_ExtractBack-extract aqueous layers.Check for emulsions.Check_Workup->Sol_Extract

Validation & Comparative

A Researcher's Guide to Validating Computational Molecular Docking Models for 3aH,4H,5H,6aH-furo[3,2-d]oxazole Derivatives

A Researcher's Guide to Validating Computational Molecular Docking Models for 3aH,4H,5H,6aH-furo[3,2-d][1][2]oxazole Derivatives

In the landscape of modern drug discovery, computational molecular docking has emerged as an indispensable tool for the rapid screening of virtual compound libraries and for providing insights into potential drug-target interactions. The 3aH,4H,5H,6aH-furo[3,2-d][1][2]oxazole scaffold represents a promising new frontier in medicinal chemistry, with its unique stereochemical architecture offering the potential for novel biological activities.[3][4] However, the predictive power of any in silico model is only as reliable as its validation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate their molecular docking models for this novel scaffold, ensuring scientific integrity and fostering confidence in downstream experimental pursuits.

The Imperative of a Validated Docking Protocol

A Multi-Faceted Approach to Docking Validation

A robust validation strategy is not a single experiment but rather a collection of orthogonal approaches that, when taken together, provide a comprehensive assessment of the docking model's performance. The following sections will detail the core methodologies, their underlying principles, and step-by-step protocols.

Redocking: The Foundational Test of Pose Prediction

The most fundamental validation technique is redocking.[2][5][7] This involves taking a crystal structure of the target protein with a co-crystallized ligand and docking that same ligand back into the binding site. The goal is to ascertain if the docking algorithm can reproduce the experimentally determined binding pose.

The Causality Behind Redocking: If a docking program cannot accurately reproduce a known binding mode, it is unlikely to reliably predict the binding modes of novel compounds.

Key Metric: Root Mean Square Deviation (RMSD)

The primary metric for evaluating redocking success is the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value below 2.0 Å is generally considered a successful reproduction of the binding mode.[2][5]

Experimental Protocol: Redocking a Co-crystallized Ligand

  • Obtain the Crystal Structure: Download the crystal structure of your target protein with a co-crystallized ligand from the Protein Data Bank (PDB).

  • Prepare the Protein:

    • Remove water molecules and any other non-essential molecules from the PDB file.

    • Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.

    • Define the binding site based on the co-crystallized ligand.

  • Extract and Prepare the Ligand:

    • Extract the co-crystallized ligand from the PDB file and save it as a separate file.

    • Assign appropriate atom types and charges to the ligand.

  • Perform Docking:

    • Use your chosen docking software (e.g., AutoDock, Glide, GOLD) to dock the prepared ligand back into the prepared protein's binding site.

  • Analyze the Results:

    • Superimpose the top-scoring docked pose with the original crystallographic pose.

    • Calculate the RMSD between the heavy atoms of the docked ligand and the crystallographic ligand.

Trustworthiness Check: If the RMSD is greater than 2.0 Å, revisit the protein and ligand preparation steps, as well as the docking parameters.

Cross-Docking: A More Stringent Test of Robustness

Cross-docking provides a more realistic assessment of a docking program's capabilities by docking a ligand into a different, but structurally related, protein conformation.[8] This simulates a more common scenario where a crystal structure of the exact ligand-protein complex is unavailable.

The Causality Behind Cross-Docking: Proteins are not static entities and can undergo conformational changes upon ligand binding. Cross-docking tests the ability of the docking protocol to account for this flexibility.

Experimental Protocol: Cross-Docking

  • Select Multiple Protein Structures: Identify multiple crystal structures of your target protein bound to different ligands.

  • Prepare Proteins and Ligands: Prepare each protein structure and extract each ligand as described in the redocking protocol.

  • Perform Cross-Docking: Dock each ligand into all the different protein structures.

  • Analyze the Results: Calculate the RMSD for each cross-docking experiment.

Trustworthiness Check: Successful cross-docking, indicated by low RMSD values across multiple protein conformations, suggests a more robust and reliable docking protocol.

Enrichment Studies: Distinguishing Actives from Decoys

For virtual screening applications, it is crucial that the docking protocol can differentiate between true binders (actives) and non-binders (decoys).[2][6] Enrichment studies are designed to evaluate this discriminatory power.

The Causality Behind Enrichment Studies: A successful virtual screening campaign relies on the docking algorithm's ability to rank known active compounds higher than a vast number of presumed inactive molecules.

Key Metrics: Enrichment Factor (EF) and Receiver Operating Characteristic (ROC) Curves

  • Enrichment Factor (EF): Measures how many more active compounds are found in a small fraction of the ranked database compared to a random selection.

  • ROC Curve: A graphical plot that illustrates the diagnostic ability of a binary classifier system as its discrimination threshold is varied. The area under the curve (AUC) is a measure of the overall performance.

Experimental Protocol: Enrichment Study

  • Assemble a Ligand Set:

    • Actives: Collect a set of known active compounds for your target from the literature.

    • Decoys: Generate or download a much larger set of decoy molecules with similar physicochemical properties to the actives but with different topologies.

  • Perform Docking: Dock both the active and decoy compounds into your target protein using the established protocol.

  • Rank the Compounds: Rank all the docked compounds based on their docking scores.

  • Calculate EF and Generate ROC Curve:

    • Calculate the EF at different percentages of the ranked database (e.g., 1%, 5%, 10%).

    • Plot the true positive rate against the false positive rate to generate a ROC curve and calculate the AUC.

Trustworthiness Check: A high EF and an AUC value significantly greater than 0.5 indicate that your docking protocol can effectively distinguish active compounds from decoys.

Correlation with Experimental Data: The Ultimate Validation

The most definitive validation of a molecular docking model is its ability to correlate with experimental data.[1][6] This involves comparing the predicted binding affinities (docking scores) with experimentally determined values such as IC50, Ki, or Kd.

The Causality Behind Experimental Correlation: While docking scores are not absolute binding free energies, a good docking protocol should be able to rank a series of compounds in an order that is consistent with their experimentally measured potencies.

Experimental Protocol: Correlation Study

  • Synthesize and Test a Series of Furo[3,2-d][1][2]oxazole Derivatives: Synthesize a focused library of your novel scaffold with varying substituents.

  • Determine Experimental Binding Affinities: Use a suitable biological assay (e.g., enzyme inhibition assay, surface plasmon resonance) to determine the IC50 or other binding affinity values for each compound.[9]

  • Perform Docking: Dock all the synthesized compounds into your target protein.

  • Analyze the Correlation: Plot the docking scores against the experimental binding affinities (e.g., pIC50) and calculate the correlation coefficient (e.g., Pearson's r or Spearman's ρ).

Trustworthiness Check: A statistically significant correlation, even if not perfectly linear, provides strong evidence for the predictive power of your docking model.

Visualizing the Validation Workflow

A clear and logical workflow is essential for a successful validation study.

Validation_Workflowcluster_computationalComputational Validationcluster_experimentalExperimental ValidationRedockingRedocking(RMSD < 2.0 Å)CrossDockingCross-DockingRedocking->CrossDockingIncreased RigorEnrichmentEnrichment Study(High EF & AUC)CrossDocking->EnrichmentPredictive PowerSynthesisSynthesis ofFuro[3,2-d][1,2]oxazoleDerivativesEnrichment->SynthesisInformed DesignCorrelationCorrelation Analysis(Docking Score vs. pIC50)Enrichment->CorrelationConfirmatoryBioassayBiological Assays(IC50, Ki, etc.)Synthesis->BioassayBioassay->Correlation

Caption: A comprehensive workflow for validating molecular docking models.

Comparative Analysis of Docking Software

While the choice of docking software can be target-dependent, a comparative analysis is often beneficial.

Docking SoftwareAlgorithm TypeStrengthsConsiderations
AutoDock Vina Empirical Scoring Function, Gradient-based OptimizationFast, widely used, good for virtual screening.[7]Can be less accurate for systems with significant induced fit.
Glide (Schrödinger) Hierarchical Search, Empirical Scoring FunctionHigh accuracy, good for pose prediction and scoring.[2][10]Commercial software, computationally more intensive.
GOLD (CCDC) Genetic AlgorithmHandles ligand flexibility well, good for complex binding sites.[2][11]Can be slower than other methods.
GNINA Deep Learning-basedHigh accuracy, consistent results across datasets.[10]Requires more specialized knowledge for interpretation.[1]

The Role of Molecular Dynamics (MD) Simulations

For high-priority hits identified through docking, MD simulations can provide an additional layer of validation by assessing the stability of the predicted binding pose over time.[5][6]

MD_WorkflowDockingInitial Docked PoseMD_SetupSystem Solvation& EquilibrationDocking->MD_SetupMD_ProductionProduction MD SimulationMD_Setup->MD_ProductionAnalysisTrajectory Analysis(RMSD, Interactions)MD_Production->AnalysisStable_PoseStable Binding PoseAnalysis->Stable_PoseUnstable_PoseUnstable Pose(Dissociation)Analysis->Unstable_Pose

Caption: Workflow for post-docking MD simulation analysis.

Conclusion

The validation of computational molecular docking models is a critical, multi-step process that should not be overlooked, especially when working with novel chemical scaffolds like 3aH,4H,5H,6aH-furo[3,2-d][1][2]oxazole. By systematically applying the principles of redocking, cross-docking, enrichment studies, and correlation with experimental data, researchers can build robust and predictive models. This rigorous approach not only ensures the scientific validity of in silico results but also provides a solid foundation for the rational design and development of new therapeutic agents.

References

  • Kirchhoff, P. D., et al. (2008). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 48(10), 2008-2019. [Link]

  • McGann, M. (2007). Lessons in Molecular Recognition. 2. Assessing and Improving Cross-Docking Accuracy. Journal of Chemical Information and Modeling, 47(6), 2145-2155. [Link]

  • ResearchGate. How to validate the molecular docking results?. (2022). [Link]

  • Diva-Portal.org. An evaluation study of molecular docking tools: comparing pose accuracy, computational efficacy and binding affinity prediction. (2025). [Link]

  • PLOS Computational Biology. Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025). [Link]

  • ACS Publications. Accuracy Assessment of Protein-Based Docking Programs against RNA Targets. (2021). [Link]

  • MDPI. Assessing Molecular Docking Tools to Guide Targeted Drug Discovery of CD38 Inhibitors. (2020). [Link]

  • ResearchGate. How can i validate a docking protocol?. (2017). [Link]

  • Michigan State University. Lessons from Docking Validation. [Link]

  • RSC Publishing. Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. (2014). [Link]

  • Taylor & Francis Online. Validation guidelines for drug-target prediction methods. (2024). [Link]

  • BMC. A comprehensive review on biological activities of oxazole derivatives. (2019). [Link]

  • PubMed. Discovery of novel furo[2,3-d]pyrimidin-2-one-1,3,4-oxadiazole hybrid derivatives as dual antiviral and anticancer agents that induce apoptosis. (2021). [Link]

  • ResearchGate. Discovery of novel furo[2,3-d]pyrimidin-2-one-1,3, 4-oxadiazole hybrid derivatives as dual antiviral and anticancer agents that induce apoptosis. (2021). [Link]

  • ResearchGate. A comprehensive review on biological activities of oxazole derivatives. (2019). [Link]

  • MDPI. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). [Link]

  • NCBI. Synthesis, cytotoxic evaluation, and molecular docking studies of some new 1, 3, 4-oxadiazole-based compounds. (2018). [Link]

  • NCBI. Pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][1][2]oxazoles, a New Class of Antimitotic Agents Active against Multiple Malignant Cell Types. (2019). [Link]

  • NCBI. Therapeutic potential of oxadiazole or furadiazole containing compounds. (2019). [Link]

  • PubMed. Design, synthesis, biological evaluation and molecular docking of new uracil analogs-1,2,4-oxadiazole hybrids as potential anticancer agents. (2020). [Link]

A Comparative Guide to the Synthesis of 3aH,4H,5H,6aH-furo[3,2-d]oxazole: An Analysis of Synthetic Efficiency and Atom Economy

A Comparative Guide to the Synthesis of 3aH,4H,5H,6aH-furo[3,2-d][1][2]oxazole: An Analysis of Synthetic Efficiency and Atom Economy

Introduction

The 3aH,4H,5H,6aH-furo[3,2-d][1][2]oxazole, a saturated tetrahydrofuro[3,2-d]oxazole scaffold, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. This versatile biomimetic precursor has been instrumental in the synthesis of rare sugars and antisense oligonucleotides.[3] Furthermore, derivatives of this motif have been investigated as prodrugs for caspase inhibitors, highlighting their potential in regulating apoptosis.[3]

Given the therapeutic potential of this scaffold, the development of efficient, sustainable, and atom-economical synthetic routes is a critical objective for researchers. The principle of atom economy, a cornerstone of green chemistry, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product.[2][4][5] A high atom economy signifies a more sustainable process, minimizing waste and maximizing resource utilization.[2][5]

This guide provides an in-depth comparison of two distinct synthetic strategies for the preparation of the tetrahydrofuro[3,2-d]oxazole skeleton: a Titanium(IV)-catalyzed cascade reaction and a novel, microwave-assisted, metal-free synthesis. We will analyze the underlying mechanisms, provide detailed experimental protocols, and conduct a comparative assessment of their performance, with a key focus on atom economy, to guide researchers in selecting the most appropriate method for their specific needs.

Route 1: Ti(IV)-Catalyzed Cascade Synthesis from Arene-1,4-diones

This method, developed by Li et al., provides an efficient and stereoselective pathway to the tetrahydrofuro[3,2-d]oxazole scaffold through a tandem reaction sequence.[6] The strategy leverages a combination of Titanium tetrachloride (TiCl₄) and Triethylsilane (Et₃SiH) to initiate a cascade of ionic hydrogenation, ketalization, and intramolecular cyclization.

Mechanistic Rationale

The causality of this one-pot reaction hinges on the multifunctional role of the Ti(IV) catalyst. Initially, TiCl₄ acts as a Lewis acid, activating the arene-1,4-dione substrate. This is followed by a tandem sequence:

  • Ionic Hydrogenation: Et₃SiH serves as the hydride source for the reduction of the dione.

  • Ketalization & Intramolecular Cyclization: The activated intermediates undergo a spontaneous ketalization and subsequent intramolecular cyclization, driven by the formation of the thermodynamically stable fused ring system. This cascade approach is highly efficient as it combines multiple transformations into a single operational step, avoiding the need for isolation of intermediates.

Gcluster_startStarting Materialscluster_reagentsReagentscluster_processTandem Reaction Cascadecluster_productFinal Productstart_matArene-1,4-dioneproc1Ionic Hydrogenationstart_mat->proc1reagentsTiCl4 / Et3SiHreagents->proc1proc2Ketalizationproc1->proc2proc3Intramolecular Cyclizationproc2->proc3productTetrahydrofuro[3,2-d]oxazoleproc3->product

Caption: Workflow for Ti(IV)-Catalyzed Cascade Synthesis.

Experimental Protocol: Ti(IV)-Catalyzed Synthesis

The following protocol is adapted from the methodology described by Li, G. et al. in Organic & Biomolecular Chemistry (2015).[6]

  • To a solution of the starting arene-1,4-dione (1.0 equiv.) in a suitable anhydrous solvent (e.g., Dichloromethane) at room temperature, add Triethylsilane (Et₃SiH).

  • Slowly add Titanium tetrachloride (TiCl₄) to the mixture under an inert atmosphere (e.g., Nitrogen or Argon).

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with Dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired tetrahydrofuro[3,2-d]oxazole derivative.

Route 2: Microwave-Assisted, Metal-Free Diastereoselective Synthesis

This innovative approach, reported by Kumar, A. et al., presents a highly efficient, metal-free synthesis of tetrahydrofuro[3,2-d]oxazoles.[3] The reaction proceeds via a Betti base intermediate and utilizes microwave irradiation to accelerate the reaction, often leading to high yields and diastereoselectivity in significantly reduced reaction times.

Mechanistic Rationale

The core of this strategy is a multi-component reaction that forms a Betti base intermediate, which then undergoes an intramolecular cyclization.

  • Intermediate Formation: The reaction of an aldehyde, an amine, and β-naphthol under microwave irradiation facilitates the rapid formation of the key intermediate.[3] The choice of amine and aldehyde dictates the substitution pattern on the final heterocyclic product.

  • Microwave-Assisted Cyclization: Microwave heating provides efficient and uniform energy transfer to the reaction mixture. This accelerates the rate of the intramolecular cyclization, leading to the formation of the furo[3,2-d]oxazole ring system. This method's key advantage is the avoidance of metal catalysts, which simplifies purification and reduces environmental impact. The observed diastereoselectivity is a notable feature of this synthetic route.[3]

Gcluster_startStarting Materialscluster_reagentsConditionscluster_processReaction Pathwaycluster_productFinal Productsm1Aldehydeproc1Betti BaseIntermediatesm1->proc1sm2Aminesm2->proc1sm3β-Naphtholsm3->proc1reagentsToluene, 100 °CMicrowave (μW)reagents->proc1proc2IntramolecularCyclizationproc1->proc2productTetrahydrofuro[3,2-d]oxazoleproc2->product

Caption: Workflow for Microwave-Assisted, Metal-Free Synthesis.

Experimental Protocol: Microwave-Assisted Synthesis

The following protocol is adapted from the methodology described by Kumar, A. et al. in Organic Letters (2015).[3]

  • In a microwave-safe reaction vessel, combine the aldehyde (1.0 equiv.), amine (1.2 equiv.), and β-naphthol (1.0 equiv.) in toluene (1 mL).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture with a power of 50 W at 100 °C for 10 minutes.

  • After the reaction is complete (monitored by TLC), cool the vessel to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the resulting crude product by column chromatography on silica gel to afford the pure tetrahydrofuro[3,2-d]oxazole.

Comparative Analysis: Performance and Atom Economy

A direct comparison of these two synthetic routes reveals distinct advantages and trade-offs in terms of reaction conditions, efficiency, and environmental impact.

Atom Economy: A Quantitative Comparison

Atom economy provides a crucial metric for evaluating the "greenness" of a synthetic process.[4] It is calculated as follows:

Atom Economy % = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100 [2][7]

AtomEconomycluster_calcAtom Economy CalculationReactantsSum of Molecular Weightsof All ReactantsFormulaAtom Economy (%) = (MW of Desired Product / Σ MW of Reactants) * 100ProductsMolecular Weight ofDesired Product

A Senior Application Scientist's Guide to Benchmarking Furo[3,2-d]oxazole Target Binding Affinity In Vitro

A Senior Application Scientist's Guide to Benchmarking Furo[3,2-d][1][2]oxazole Target Binding Affinity In Vitro

Introduction

In the landscape of modern drug discovery, the precise characterization of molecular interactions is paramount. The journey from a promising chemical scaffold to a viable drug candidate is paved with rigorous, quantitative data. Among the myriad of heterocyclic systems, the furo[3,2-d][1][2]oxazole core represents a compelling scaffold, with related oxazole-containing structures appearing in molecules targeting a wide array of diseases, from inflammation and diabetes to cancer.[3][4][5] Derivatives of the fused furan and oxazole ring systems have demonstrated significant therapeutic potential, acting on targets such as vascular endothelial growth factor receptor-2 (VEGFR-2) and phosphodiesterase type 4 (PDE4).[6]

This guide provides an in-depth, objective comparison of leading in vitro techniques for measuring the binding affinity of novel compounds based on the 3aH,4H,5H,6aH-furo[3,2-d][1][2]oxazole scaffold. As drug development professionals, our goal is not just to generate data, but to generate reliable data. To this end, this document emphasizes the principle of orthogonal validation —confirming a binding event with multiple techniques that rely on different physical principles. This approach builds a self-validating system of evidence, dramatically increasing confidence in structure-activity relationships (SAR) and guiding successful lead optimization.[7]

We will explore two gold-standard, label-free biophysical methods: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) . For illustrative purposes, we will benchmark a hypothetical lead compound, FX-201 , against a hypothetical but well-understood target, Kinase Target Alpha (KTA) , and compare its performance with a known, potent inhibitor.

The Imperative of Orthogonal Validation in Drug Discovery

A primary screen might identify hundreds of "hits," but many of these can be artifacts of the assay format. Relying on a single method for affinity determination is a significant risk; discrepancies of over 200-fold in measured affinity for the same compound-target pair have been reported between different techniques.[8] Orthogonal validation mitigates this risk by requiring a "hit" to pass muster under different experimental conditions and detection principles. A true binding event should be observable whether you are measuring changes in mass on a surface (SPR) or heat changes in solution (ITC). This strategy is crucial for making confident go/no-go decisions and efficiently allocating resources.

Caption: Orthogonal validation workflow for hit confirmation.

Methodology 1: Surface Plasmon Resonance (SPR) for Kinetic and Affinity Profiling

SPR is a label-free optical technique that measures molecular interactions in real-time.[9][10] It has become a gold-standard method for its high sensitivity, information-rich data output (providing both on- and off-rates), and its applicability to a wide range of interactions, from large proteins to small molecule fragments.[10][11][12]

Causality of Experimental Choice: We choose SPR as our primary validation technique because it provides not only the equilibrium dissociation constant (KD), a measure of affinity, but also the kinetic rate constants (kₐ and kₑ). This kinetic information is invaluable for lead optimization, as a compound's residence time on its target (related to kₑ) can be a better predictor of in vivo efficacy than affinity alone.

Detailed SPR Experimental Protocol

Objective: To determine the KD, kₐ (association rate constant), and kₑ (dissociation rate constant) for the interaction between our furo[3,2-d][1][2]oxazole compound (FX-201) and the target protein (KTA).

  • Protein Immobilization:

    • Rationale: The target protein (ligand) is covalently attached to the sensor chip surface to create a stable, reusable platform for analysis. Amine coupling is a robust and common method.

    • Procedure:

      • Select a CM5 sensor chip (a carboxymethylated dextran matrix).

      • Activate the surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

      • Inject the KTA protein (typically 20-50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface. The low pH protonates acidic residues, promoting favorable electrostatic interactions with the negatively charged dextran surface.

      • Immobilize the protein to a target level of ~8000-10000 Resonance Units (RU) to ensure a sufficient signal window for small molecule binding.

      • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

      • A reference flow cell is prepared similarly but without protein immobilization to subtract bulk refractive index changes and non-specific binding.

  • Analyte Binding Analysis (Multi-Cycle Kinetics):

    • Rationale: A series of analyte concentrations are injected over the immobilized ligand surface. The binding response over time is recorded in a sensorgram, allowing for the calculation of kinetic parameters.

    • Procedure:

      • Prepare a dilution series of the analyte (FX-201) in a suitable running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4). Concentrations should span at least 10-fold below and 10-fold above the expected KD (e.g., 10 nM to 10 µM).[10]

      • Inject each concentration over the reference and active flow cells for a set association time (e.g., 120 seconds).

      • Allow the complex to dissociate by flowing running buffer over the chip for a set dissociation time (e.g., 300 seconds).

      • Between cycles, regenerate the surface by injecting a harsh but non-denaturing solution (e.g., a brief pulse of 10 mM Glycine-HCl, pH 2.0) to remove all bound analyte.

      • Include a buffer-only (zero analyte) injection for double-referencing.

  • Data Analysis:

    • The raw sensorgram data is processed by subtracting the reference channel signal and the buffer-only injection signal.

    • The resulting curves are globally fitted to a 1:1 Langmuir binding model to derive kₐ, kₑ, and the KD (where KD = kₑ/kₐ).

Caption: Standard workflow for an SPR multi-cycle kinetics experiment.

Methodology 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC is considered the gold standard for characterizing binding interactions in solution. It directly measures the heat released (exothermic) or absorbed (endothermic) as one molecule is titrated into another.[1][2] This provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Causality of Experimental Choice: We use ITC as our orthogonal validation method because it is performed with both components free in solution, eliminating potential artifacts from protein immobilization required in SPR. Furthermore, understanding the thermodynamic drivers of binding (whether an interaction is enthalpy- or entropy-driven) provides deep mechanistic insight that is crucial for rational drug design and SAR studies.[7]

Detailed ITC Experimental Protocol

Objective: To determine the KD, stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) for the interaction between FX-201 and KTA.

  • Sample Preparation (Critical Step):

    • Rationale: ITC is highly sensitive to buffer mismatches between the syringe and cell solutions, which can create large heats of dilution that obscure the binding signal.

    • Procedure:

      • Express and purify KTA protein to >95% purity.

      • Dialyze the protein extensively against the final experimental buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).

      • Dissolve the FX-201 compound in 100% DMSO and then dilute it into the exact same final dialysis buffer, ensuring the final DMSO concentration is identical in both the syringe and cell solutions (typically <5%).

      • Degas both the protein and compound solutions immediately before the experiment to prevent air bubbles in the calorimeter.

  • ITC Titration:

    • Rationale: A high concentration of the ligand (compound) is incrementally injected into a low concentration of the macromolecule (protein). The heat change after each injection is measured until the protein becomes saturated.

    • Procedure:

      • Load the sample cell with the KTA protein solution (e.g., 10-20 µM).

      • Load the injection syringe with the FX-201 compound solution (e.g., 100-200 µM, typically 10-15x the protein concentration).

      • Set the experimental temperature (e.g., 25°C).

      • Perform an initial small injection (e.g., 0.4 µL) to remove any material from the syringe tip, followed by a series of 18-20 larger injections (e.g., 2 µL each).

      • Allow sufficient time between injections for the signal to return to baseline.

  • Control and Data Analysis:

    • Rationale: A control experiment titrating the compound into buffer alone is essential to measure the heat of dilution, which must be subtracted from the binding data.[1]

    • Procedure:

      • Perform a control titration of FX-201 from the syringe into the experimental buffer in the cell.

      • Integrate the area of each injection peak from the primary experiment to determine the heat change (µcal/sec).

      • Subtract the heat of dilution from the control experiment.

      • Plot the corrected heat change per mole of injectant against the molar ratio of [FX-201]/[KTA].

      • Fit the resulting binding isotherm to a one-site binding model to derive n, KD, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated automatically.

Comparative Data Summary

The following table presents hypothetical but realistic data for our test compound FX-201 and a known standard-of-care inhibitor, "Comparator-A," against the KTA target.

CompoundMethodKD (nM)kₐ (10⁵ M⁻¹s⁻¹)kₑ (10⁻³ s⁻¹)Stoichiometry (n)ΔH (kcal/mol)-TΔS (kcal/mol)
FX-201 SPR 1502.53.75---
ITC 185--1.05-10.2+1.5
Comparator-A SPR 255.01.25---
ITC 30--0.98-12.5+2.1

Data Interpretation:

  • Affinity Agreement: The KD values for both FX-201 and Comparator-A show strong agreement between SPR and ITC. This orthogonal validation provides high confidence that the measured affinities are accurate and not artifacts of a single method.[8]

  • Kinetic Profile (SPR): Comparator-A demonstrates both a faster on-rate (kₐ) and a significantly slower off-rate (kₑ) than FX-201, resulting in its higher overall affinity. The slower dissociation suggests a longer residence time on the target, which may be a desirable property.

  • Thermodynamic Profile (ITC): The binding of both compounds is primarily driven by favorable enthalpy (ΔH), indicated by the negative values, which often corresponds to the formation of strong hydrogen bonds and van der Waals interactions. The small, unfavorable entropic component (-TΔS > 0) is typical for small molecule binding into a pre-formed pocket. The stoichiometry (n) values are close to 1, confirming a 1:1 binding model.[2]

Conclusion and Recommendations

This guide outlines a robust, self-validating framework for benchmarking the binding affinity of novel compounds from the furo[3,2-d][1][2]oxazole class. By employing the orthogonal techniques of Surface Plasmon Resonance and Isothermal Titration Calorimetry, researchers can build a comprehensive understanding of a compound's interaction with its target.

  • SPR is exceptionally well-suited for initial hit validation and kinetic optimization due to its higher throughput and ability to dissect on- and off-rates.[13]

  • ITC is the indispensable tool for deep thermodynamic characterization and confirming binding stoichiometry, providing invaluable mechanistic insights for lead optimization.[13]

By integrating these powerful biophysical tools, drug discovery teams can make more informed decisions, accelerating the progression of promising chemical matter, like the versatile furo[3,2-d][1][2]oxazole scaffold, from the bench to the clinic.

References

  • Bio-protocol. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. [Link]

  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. [Link]

  • Molecular Devices. (2026). Fluorescence Polarization (FP). [Link]

  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]

  • Velazquez-Campoy, A., & Freire, E. (2011). Isothermal titration calorimetry and thermal shift assay in drug design. Methods in Molecular Biology, 703, 25-42. [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). [Link]

  • BellBrook Labs. (2025). From Lab to Lead: Using Fluorescence Polarization in Drug Development. [Link]

  • Ball, L. J., et al. (2015). Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function. PLOS One. [Link]

  • Degterev, A., et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Journal of Biomolecular Screening. [Link]

  • Pires, M., et al. (2020). Isothermal titration calorimetry (ITC): a standard operating procedure (SOP). Biophysical Reviews. [Link]

  • BPS Bioscience. (n.d.). Fluorescence Polarization Assay Kits. [Link]

  • Myszka, D. G., et al. (2003). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry. [Link]

  • XanTec bioanalytics. (2018). Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI. [Link]

  • De, B., et al. (2019). Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. Der Pharma Chemica. [Link]

  • XanTec bioanalytics. (n.d.). Comparison of Biomolecular Interaction Techniques – SPRvs ITCvs MSTvs BLI. [Link]

  • Wang, Z., et al. (2024). Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. bioRxiv. [Link]

  • The Biochemist. (2023). A beginner's guide to surface plasmon resonance. [Link]

  • BioNavis. (2025). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). [Link]

  • ResearchGate. (2019). Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles | Request PDF. [Link]

  • Lab Manager. (2026). Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions. [Link]

  • Semantic Scholar. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

  • Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry. [Link]

  • Thieme. (2025). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. [Link]

  • PubMed. (2021). Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][1][2]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors. [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][1][2]oxazoles, a New Class of Antimitotic Agents Active against Multiple Malignant Cell Types. [Link]

  • ResearchGate. (2022). An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives. [Link]

  • PubMed. (2011). Synthesis and biological activity of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel and potent phosphodiesterase type 4 inhibitors. [Link]

  • National Center for Biotechnology Information. (2019). A comprehensive review on biological activities of oxazole derivatives. [Link]

Safety Operating Guide

Personal protective equipment for handling 3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole

Comprehensive Safety and Handling Guide for 3aH,4H,5H,6aH-furo[3,2-d][1][2]oxazole

This document provides essential safety protocols and operational guidance for the handling and disposal of 3aH,4H,5H,6aH-furo[3,2-d][1][2]oxazole. As a fused heterocyclic compound, this molecule belongs to a class of chemicals with diverse and potent biological activities.[3][4] Due to the limited availability of specific toxicological data for this exact compound, these recommendations are grounded in established safety principles for handling novel chemical entities and data from structurally related furo-oxazole and isoxazole derivatives. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Hazard Assessment: A Precautionary Approach

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1][5]

  • Skin Irritation: Causes skin irritation.[1][5][6]

  • Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[1][5][6][7]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation or drowsiness and dizziness.[1][5][6]

Given these potential risks, 3aH,4H,5H,6aH-furo[3,2-d][1][2]oxazole must be handled as a hazardous substance. A multi-layered personal protective equipment (PPE) strategy is mandatory.

Core Directive: Personal Protective Equipment (PPE)

The following PPE is required for all personnel handling 3aH,4H,5H,6aH-furo[3,2-d][1][2]oxazole. The selection is based on a risk-based approach to mitigate exposure through all potential routes: inhalation, dermal contact, and eye contact.

PPE CategorySpecificationRationale for Use
Respiratory Protection NIOSH-approved N95 respirator (for solids) or a full-face respirator with organic vapor cartridges.To prevent inhalation of airborne particles when handling the solid compound and vapors from solutions.[8]
Eye and Face Protection Chemical splash goggles conforming to ANSI Z87.1 standards. A full-face shield is required when handling larger quantities (>1 liter) or when there is a significant splash risk.[2][9]To protect against splashes and aerosols, preventing contact with mucous membranes and potential serious eye damage.[5][10]
Hand Protection Double-gloving with chemically resistant nitrile gloves.Provides a robust barrier against skin contact, irritation, and potential dermal absorption.[2][11] Gloves must be inspected before use and changed immediately if contamination is suspected.
Body Protection Flame-resistant laboratory coat, fully buttoned. Long pants and closed-toe shoes are mandatory.[2][9]To protect the skin from accidental spills and contamination.

Operational Plan: Safe Handling and Experimental Workflow

All manipulations involving 3aH,4H,5H,6aH-furo[3,2-d][1][2]oxazole must be performed within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Handling Protocol:
  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Cover the work surface with disposable, absorbent bench paper.

    • Assemble all necessary glassware, reagents, and equipment before commencing work.

    • Don all required PPE as specified in the table above.

  • Weighing the Compound (if solid):

    • Perform all weighing operations within the fume hood.

    • Use a dedicated spatula and weighing vessel.

    • Handle with care to avoid generating dust.

  • Preparing Solutions:

    • Slowly add the compound to the solvent to avoid splashing.

    • Keep the container closed as much as possible during dissolution.

  • Post-Handling:

    • Wipe down the work area with an appropriate solvent and decontaminating solution.

    • Properly package all waste for disposal.

    • Wash hands thoroughly with soap and water after removing gloves.

Experimental Workflow Diagram

Gcluster_prepPreparationcluster_handlingHandling (in Fume Hood)cluster_cleanupCleanup and Disposalprep_fume_hoodVerify Fume Hood Operationprep_surfaceCover Work Surfaceprep_fume_hood->prep_surfaceprep_ppeDon All Required PPEprep_surface->prep_ppehandle_weighWeigh Solid Compoundprep_ppe->handle_weighhandle_solutionPrepare Solutionhandle_weigh->handle_solutioncleanup_decontaminateDecontaminate Work Areahandle_solution->cleanup_decontaminatecleanup_wasteSegregate and Package Wastecleanup_decontaminate->cleanup_wastecleanup_washWash Hands Thoroughlycleanup_waste->cleanup_washcaptionSafe Handling Workflow for 3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazole

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